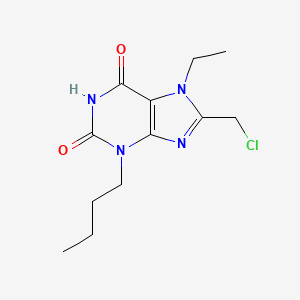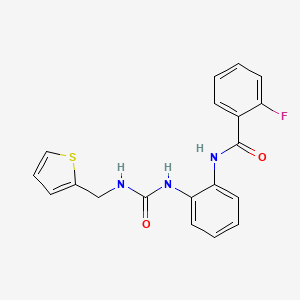
(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride is a chemical compound with the molecular formula C8H14FNO·HCl It is a hydrochloride salt form of (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol, which is a fluorinated pyrrolidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring, which can be achieved through cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclopropyl Group Addition: The cyclopropyl group is added through cyclopropanation reactions, which may involve reagents like diazomethane or Simmons-Smith reagents.
Methanol Group Addition: The methanol group is introduced through hydroxymethylation reactions, typically using formaldehyde and a reducing agent.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or convert the methanol group to a methyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)aldehyde or (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)carboxylic acid.
Reduction: Formation of (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methane.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the cyclopropyl group contributes to its stability and bioavailability. The methanol group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
(3-Fluoropyrrolidin-3-yl)methanol;hydrochloride: Similar structure but lacks the cyclopropyl group.
(4-Cyclopropylpyrrolidin-3-yl)methanol;hydrochloride: Similar structure but lacks the fluorine atom.
(4-Cyclopropyl-3-chloropyrrolidin-3-yl)methanol;hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride is unique due to the combination of the cyclopropyl group, fluorine atom, and methanol group, which confer distinct chemical and biological properties. This combination enhances its stability, binding affinity, and potential therapeutic effects compared to similar compounds.
Propiedades
IUPAC Name |
(4-cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO.ClH/c9-8(5-11)4-10-3-7(8)6-1-2-6;/h6-7,10-11H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAXTSZZDLTEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCC2(CO)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide](/img/structure/B2669482.png)


![N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2669489.png)
![4-(benzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}butanamide](/img/structure/B2669490.png)


![6-Fluoro-4-methyl-N-[3-[[(1-oxothiolan-1-ylidene)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B2669493.png)
![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride](/img/structure/B2669494.png)
![Tert-butyl 4-{[ethyl(methyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2669495.png)

